1-(2-Amino-4-ethoxyphenyl)-3-bromopropan-2-one
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Overview
Description
1-(2-Amino-4-ethoxyphenyl)-3-bromopropan-2-one is an organic compound with a complex structure that includes an amino group, an ethoxy group, and a bromopropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-4-ethoxyphenyl)-3-bromopropan-2-one typically involves the bromination of a precursor compound, such as 1-(2-Amino-4-ethoxyphenyl)propan-2-one. The reaction conditions often include the use of bromine or a brominating agent in the presence of a solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Amino-4-ethoxyphenyl)-3-bromopropan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in solvents like ethanol or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in solvents like tetrahydrofuran or ethanol.
Major Products
Substitution: Formation of substituted derivatives with various functional groups.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohol derivatives.
Scientific Research Applications
1-(2-Amino-4-ethoxyphenyl)-3-bromopropan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Amino-4-ethoxyphenyl)-3-bromopropan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Amino-4-ethoxyphenyl)-2-bromopropan-1-one
- 1-(2-Amino-4-ethoxyphenyl)ethanone
- N-(2-Amino-4-ethoxyphenyl)methanesulfonamide
Comparison
1-(2-Amino-4-ethoxyphenyl)-3-bromopropan-2-one is unique due to its specific bromopropanone structure, which imparts distinct chemical reactivity and potential applications. Compared to similar compounds, it may offer different reactivity profiles and biological activities, making it valuable for specific research and industrial purposes.
Properties
Molecular Formula |
C11H14BrNO2 |
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Molecular Weight |
272.14 g/mol |
IUPAC Name |
1-(2-amino-4-ethoxyphenyl)-3-bromopropan-2-one |
InChI |
InChI=1S/C11H14BrNO2/c1-2-15-10-4-3-8(11(13)6-10)5-9(14)7-12/h3-4,6H,2,5,7,13H2,1H3 |
InChI Key |
OTPHJPZQDDBXBW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1)CC(=O)CBr)N |
Origin of Product |
United States |
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